molecular formula C14H9N5O B11198461 Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide

Cat. No.: B11198461
M. Wt: 263.25 g/mol
InChI Key: SPRCCYKOBHFNMW-UHFFFAOYSA-N
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Description

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide is a sophisticated fused heterocyclic compound designed for advanced research applications. Its structure integrates imidazo-triazine and naphthalene ring systems, a design that is frequently explored in medicinal chemistry due to its similarity to purine bases, making it a promising scaffold for developing bioactive molecules . Compounds based on the 1,2,4-triazine core are known to exhibit a wide range of biological activities, including serving as inhibitors for various enzymes such as polo-like kinase 1 (Plk1) and phosphodiesterase 5 (PDE5) . Furthermore, related naphtho-fused heterocycles have demonstrated significant potential in other areas, such as being potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy . Beyond pharmaceutical research, fused triazine derivatives are also investigated for their utility in materials science. Their extended, rigid π-conjugated system makes them candidates for organic fluorescent dyes, with studies showing that such structures can exhibit valuable photophysical properties like large Stokes shifts, aggregation-induced emission (AIE), and high fluorescence quantum yields in solid state . This reagent is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9N5O

Molecular Weight

263.25 g/mol

IUPAC Name

11,13,16,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-14-carboxamide

InChI

InChI=1S/C14H9N5O/c15-13(20)12-14-18-17-11-9-4-2-1-3-8(9)5-6-10(11)19(14)7-16-12/h1-7H,(H2,15,20)

InChI Key

SPRCCYKOBHFNMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=NC4=C(N=CN34)C(=O)N

Origin of Product

United States

Preparation Methods

Heterocyclization via Azo Coupling and Retro-Azo Pathways

The foundational approach to constructing the naphthoimidazotriazine core involves C-azo coupling between β-naphthol derivatives and diazoimidazoles. Sadchikova and Mokrushin demonstrated that 1-(4-carboxamide-5-imidazolylazo)-2-naphthol (1a ) undergoes cyclization in acetic acid with catalytic p-toluenesulfonic acid, yielding naphtho[2,1-e]imidazo[5,1-c] triazine-1-carboxamide (2a ) alongside imidazo[4,5-d][1,2,] triazin-4-one (4 ) and 2-naphthol (5 ) . The reaction’s reversibility was confirmed by isolating 4 and 5 , which form via retro-azo cleavage of the intermediate diazoimidazole (3 ) (Scheme 1).

Key Reaction Conditions

  • Solvent : Acetic acid

  • Catalyst : p-Toluenesulfonic acid (0.29 mmol per 3.6 mmol substrate)

  • Temperature : Reflux (~118°C)

  • Time : 12 hours

The presence of an NH group in the carboxamide moiety critically influences pathway selectivity. When the amide’s NH participates in hydrogen bonding, it stabilizes the diazo intermediate, favoring retro-azo cleavage over cyclization . Trapping experiments with dimethylaniline confirmed the intermediacy of 3 , as evidenced by the isolation of 4-nitroimidazolyl-5-azo-(p-dimethylaniline) (6 ) .

Modification of the 1-Ethoxycarbonyl Precursor

A scalable route to the target carboxamide involves hydrolyzing the 1-ethoxycarbonyl analog. Researchers treated naphtho[2,1-e]imidazo[5,1-c][1, triazine-1-ethyl carboxylate with aqueous potassium hydroxide, followed by acidification to yield the free carboxylic acid. Subsequent coupling with amines via carbodiimide-mediated activation produced the carboxamide derivative .

Optimization Insights

  • Base Concentration : 2.5 equiv. KOH in methanol

  • Reaction Time : 4 hours at room temperature

  • Isolation Yield : 47–96% after acidification

This method circumvents challenges associated with direct diazo cyclization, particularly when steric or electronic factors hinder azo coupling. The ethoxycarbonyl group acts as a versatile handle for introducing diverse carboxamide substituents, enabling structure-activity relationship studies .

Base-Mediated Skeletal Rearrangements

Base-induced rearrangements of imidazothiazolotriazines provide a parallel strategy for triazine ring construction. Treatment of imidazo[4,5-e]thiazolo[3,2-b] triazin-7(8H)-ylidene acetic acid esters with excess KOH in methanol triggers hydrolysis and thiazine ring expansion, yielding imidazo[4,5-e] thiazino[2,3-c] triazines . Although this method targets a different heterocyclic system, the principles of base-mediated ring expansion could inform alternative routes to the naphthoimidazotriazine scaffold.

Critical Observations

  • Solvent : Methanol

  • Base : 2.5 equiv. KOH (aqueous)

  • Byproducts : Carboxylic acids (4a,b ) via competing hydrolysis

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Limitations
Azo Cyclization β-Naphthol, 5-diazoimidazole-4-carboxamideDiazotization, cyclization14.8–80Competing retro-azo pathway
Ethoxycarbonyl Hydrolysis 1-EthoxycarbonyltriazineSaponification, amide coupling47–96Requires prefunctionalized precursor
Rh Catalysis 2-Arylimidazopyridines, diazodiketonesC–H activation, annulationN/ANot yet demonstrated for target
Base Rearrangement Imidazothiazolotriazine estersHydrolysis, ring expansion44–81Forms unrelated thiazino-triazines

Mechanistic Considerations and Byproduct Management

The retro-azo pathway dominates under acidic conditions unless intramolecular trapping groups (e.g., carboxamide NH) stabilize the cyclized product . Adding dimethylaniline as an extrinsic trap diverts the diazo intermediate toward azoarene formation, reducing triazine yields. To suppress retro-azo cleavage:

  • Lower Reaction Temperature : 80°C instead of reflux

  • Protic Additives : Methanol (20 vol%) to stabilize intermediates

  • Catalyst Screening : Lewis acids (e.g., ZnCl2) to accelerate cyclization

Structural Characterization and Validation

1H NMR Spectral Features

  • Naphthoimidazotriazine : Aromatic protons at δ 7.2–8.5 ppm (multiplet), NH at δ 10.2 ppm (broad)

  • Imidazotriazinone Byproduct : Deshielded C9a-H at δ 5.59 ppm (doublet)

X-ray Crystallography
Single-crystal analysis of 5a confirmed the fused tetracyclic system, with bond lengths consistent with aromatic character in the triazine ring (C–N: 1.32–1.38 Å) .

Chemical Reactions Analysis

Types of Reactions: Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide exhibit promising antiviral properties. Specifically, azolo[5,1-c]-1,2,4-triazines have demonstrated effectiveness against viral infections. Preliminary studies suggest that derivatives of imidazo may also possess similar therapeutic potentials against various viruses.

Anticancer Activity

This compound has been evaluated for its anticancer activities. Research has shown that certain fused 1,2,4-triazine derivatives exhibit potent anticancer effects against various cancer cell lines. The mechanism of action appears to involve interactions with specific enzymes and receptors related to cancer cell proliferation and survival .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Various methods have been reported in the literature for synthesizing related compounds through similar pathways. These methods often include the nucleophilic addition of 2-naphthol or phenol to triazine derivatives followed by oxidative cyclization processes .

Case Study 1: Antiviral Activity

A study conducted on azolo[5,1-c]-triazines demonstrated significant antiviral activity against the influenza virus. The research highlighted the efficacy of these compounds in inhibiting viral replication in vitro. The findings suggest that imidazo derivatives could be explored further for their potential as antiviral agents in clinical settings .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer properties, imidazo derivatives were tested against various cancer cell lines including breast and lung cancer cells. Results indicated that these compounds inhibited cell growth significantly at low micromolar concentrations. This suggests their potential as lead compounds for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name (CAS No.) Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Evidence ID
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide (Not provided) Imidazo-triazine fused to naphthalene Carboxamide at position 1 - - -
1H-Imidazo[4,5-f][1,10]phenanthroline (1394033-54-5) Imidazo-phenanthroline Trifluoromethylpyridinyl, methylpyrazole C₁₉H₁₇F₃N₈ 414.39
4-Hydroxy-2-methyl-N-(4-methylpyridin-2-yl)-1,1-dioxobenzo[h][1,2]benzothiazine-3-carboxamide (Not provided) Naphtho-thiazine sulfone Hydroxy, methyl, pyridinyl carboxamide - -
1-(2-Acetoxyethyl)-5-nitro-2-imidazolecarboxaldehyde (4812-32-2) Imidazole Nitro, carboxaldehyde, acetoxyethyl C₈H₉N₃O₅ 227.17
Imidazo[5,1-F][1,2,4]triazine derivative (1394034-05-9) Imidazo-triazine Fluoroazetidinyl, trifluoromethylphenyl C₂₀H₁₇F₄N₇ 431.40

Key Observations :

  • The target compound’s naphtho-triazine-imidazole fusion distinguishes it from simpler imidazo-triazines (e.g., ) or imidazole derivatives (e.g., ). This extended aromatic system may enhance DNA intercalation or protein binding affinity.
  • Carboxamide groups are common in all analogs except ’s carboxaldehyde derivative. Carboxamides are critical for hydrogen bonding in drug-receptor interactions .
  • Fluorinated substituents in and improve metabolic stability and lipophilicity, whereas the nitro group in may act as a prodrug activator .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Compound Molecular Weight Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors Lipophilicity (XLogP3) Potential Bioavailability
Target Compound ~400–450 (est.) High (due to carboxamide) 2–3 / 5–6 Moderate Likely low (high MW)
(C₁₉H₁₇F₃N₈) 414.39 ~100–120 1 / 8 3.5 (estimated) Moderate
(C₈H₉N₃O₅) 227.17 ~90 2 / 5 0.1 High
(C₂₀H₁₇F₄N₇) 431.40 ~110–130 1 / 7 4.0 Low

Analysis :

  • The target compound’s high molecular weight (estimated) and aromaticity may limit oral bioavailability, a challenge shared with ’s derivative .
  • Fluorine atoms in and increase lipophilicity (XLogP3 ~3.5–4.0), favoring blood-brain barrier penetration but risking solubility issues .

Biological Activity

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5OC_{20}H_{19}N_{5}O, with a molecular weight of approximately 345.4 g/mol. The compound features a fused imidazole and triazine ring system that contributes to its biological activity .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Antitumor Activity : This compound has shown promising results in inhibiting the proliferation of various human cancer cell lines. Research indicates that derivatives of triazines exhibit significant antiproliferative effects .
  • Antifungal Activity : Similar compounds with triazine structures have demonstrated antifungal properties against phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani. This suggests potential applications in agricultural fungicides .
  • Antimicrobial Properties : The imidazole and triazine moieties are known for their antimicrobial activities. Compounds containing these structures have been reported to exhibit activity against multiple bacterial strains .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. The characterization of synthesized compounds often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures.

Table 1: Summary of Synthesis Methods

MethodYield (%)Key Findings
Base-induced recyclization63-81%Effective for preparing various derivatives
Cyclization of azo compoundsVariesUtilizes diazoimidazoles and naphthols

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antitumor Studies : In vitro studies have shown that derivatives of imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazines exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate a dose-dependent response .
  • Antifungal Efficacy : A study evaluated the antifungal activity of various triazine derivatives against Candida albicans and Aspergillus niger. Results demonstrated that certain derivatives had an effective minimum inhibitory concentration (MIC) below 50 µg/mL .
  • Antimicrobial Activity : Research on related compounds has shown broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes .

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